molecular formula C9H18ClN3 B12237171 N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine

N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12237171
M. Wt: 203.71 g/mol
InChI Key: XXWWINLYJRNUMQ-UHFFFAOYSA-N
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Description

N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H18ClN3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes an isobutyl group and two methyl groups attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with isobutyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

2,5-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)11-12(9)4;/h5,7,10H,6H2,1-4H3;1H

InChI Key

XXWWINLYJRNUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC(C)C)C.Cl

Origin of Product

United States

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